6-Bromo-5-methoxypyridin-2-amine

Catalog No.
S786482
CAS No.
79491-43-3
M.F
C6H7BrN2O
M. Wt
203.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-5-methoxypyridin-2-amine

Imidazopyridine synthesis often requires extra protection/deprotection and faces regiochemical uncertainty. 6-Bromo-5-methoxypyridin-2-amine (CAS 79491-43-3) solves this with orthogonal C6-Br (Suzuki) and C2-NH₂ (amidation) reactivity, while 5-OMe tunes electronics.

  • Direct condensation with α-haloketones yields 5-bromo-6-methoxyimidazo[1,2-a]pyridines with high purity.
  • Eliminates nitro reduction, streamlining MenG inhibitor synthesis via direct coupling.
  • Preferred over unsubstituted analogs to fine-tune reactivity and logD.

Procure with confidence for medchem and CNS programs.

CAS Number

79491-43-3

Product Name

6-Bromo-5-methoxypyridin-2-amine

IUPAC Name

6-bromo-5-methoxypyridin-2-amine

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

InChI

InChI=1S/C6H7BrN2O/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3,(H2,8,9)

InChI Key

UNAKBWCLMAJBON-UHFFFAOYSA-N

SMILES

COC1=C(N=C(C=C1)N)Br

Canonical SMILES

COC1=C(N=C(C=C1)N)Br

Synonyms

6-Bromo-5-methoxypyridin-2-amine, 6-Bromo-5-methoxy-2-pyridinamine, 2-Amino-6-bromo-5-methoxypyridine, 6-Bromo-5-methoxy-pyridin-2-amine

Purity

≥97%

Package Size

1 g, 2 g, 5 g, 25 g

6-Bromo-5-methoxypyridin-2-amine (CAS: 79491-43-3) is a functionalized pyridine building block characterized by a primary amine at the C2 position, an electron-donating methoxy group at C5, and a reactive bromine atom at C6. This specific substitution pattern makes it an essential precursor in organic synthesis, particularly for the construction of biarylamides and fused heterocycles such as imidazo[1,2-a]pyridines [1]. In industrial and pharmaceutical procurement, this compound is valued for its dual capacity to undergo palladium-catalyzed cross-coupling at the C6 position while simultaneously participating in amidation or condensation reactions at the C2 amine, providing a streamlined route to complex pharmacophores without the need for extensive protecting group chemistry or late-stage functionalization [2].

Research Fit

Heterocyclic building block for kinase inhibitor synthesis
6-Bromo substitution enables Suzuki–Miyaura diversification
Reported CDK2 / c-MET context supports SAR exploration

Substituting 6-bromo-5-methoxypyridin-2-amine with closely related analogs, such as 6-bromopyridin-2-amine or isomeric methoxy-bromopyridines, fundamentally alters both synthetic processability and downstream material performance. The C5-methoxy group actively modulates the electronic density of the pyridine ring, influencing the kinetics of oxidative addition during Suzuki-Miyaura couplings [1]. Furthermore, in the synthesis of fused bicyclic systems like imidazopyridines, the exact relative positioning of the amine, methoxy, and bromo groups dictates the regiochemistry of the final core. Using an isomer or a nitro-substituted precursor (e.g., 3-bromo-2-methoxy-5-nitropyridine) introduces mismatched pharmacophores or necessitates additional synthetic steps, such as nitro reduction, which directly compromise yields and scale-up viability [2].

Substitution Risk

Positional isomer (5-bromo vs. 6-bromo) Melting point may drop significantly, altering crystallization and storage behavior.
Halogen analog (chloro vs. bromo) Lipophilicity shift may affect membrane permeability and target engagement profile.

Streamlined Diaryl Amide Synthesis

In the synthesis of biarylamide inhibitors, utilizing 6-bromo-5-methoxypyridin-2-amine allows for direct Suzuki-Miyaura cross-coupling followed by amidation. In contrast, using the alternative precursor 3-bromo-2-methoxy-5-nitropyridine requires an additional nitro group reduction step before amide formation can occur [1]. This direct primary amine functionality eliminates a potentially sensitive reduction step, streamlining processability and improving overall synthetic efficiency for industrial scale-up.

Evidence DimensionSynthetic steps to target diaryl amide
Target Compound Data4 steps (Suzuki-Miyaura, aroylation, ester hydrolysis, amide formation)
Comparator Or Baseline3-bromo-2-methoxy-5-nitropyridine (5 steps, requires nitro reduction)
Quantified DifferenceEliminates 1 synthetic step (nitro reduction)
ConditionsMultistep synthesis of diaryl amides (e.g., MenG inhibitors)

Eliminating a nitro reduction step streamlines procurement and manufacturing, reducing costs and avoiding compatibility issues with reducible functional groups.

CDK2 IC₅₀
Head-to-head
390 nM 6-Br target
N.D. 6-Cl analog
Supports kinase inhibitor hit identification workflow
At least 25-fold potency window; assay details limited

Regiochemical Fidelity for Imidazo[1,2-a]pyridine Assembly

6-Bromo-5-methoxypyridin-2-amine is specifically procured for the synthesis of 5-bromo-6-methoxy-2-methylimidazo[1,2-a]pyridine intermediates, which are critical for GABAA receptor modulators and PKMYT1 inhibitors [1]. Condensation with alpha-haloketones yields a specific substitution pattern where the methoxy group is retained at the 6-position of the imidazopyridine core. Isomeric precursors, such as 2-amino-5-bromo-3-methoxypyridine, would yield a mismatched substitution pattern, failing to provide the necessary pharmacophore for target binding.

Evidence DimensionImidazopyridine substitution pattern
Target Compound DataYields 5-bromo-6-methoxyimidazo[1,2-a]pyridine architecture
Comparator Or BaselineIsomeric precursors (e.g., 2-amino-5-bromo-3-methoxypyridine)
Quantified Difference100% regiochemical fidelity for the C6-methoxy/C5-bromo pharmacophore
ConditionsCondensation with bromoacetone in ethanol at 90 °C

Procurement of the exact isomer is non-negotiable for achieving the correct spatial arrangement required in CNS and oncology drug development.

Melting point
Head-to-head
108–110 °C 6-Br isomer
78–82 °C 5-Br isomer
Higher melting point may simplify recrystallization and storage
~30 °C difference; recrystallization solvent unspecified

Electronic Modulation for Cross-Coupling Reactivity

The presence of the C5-methoxy group on 6-bromo-5-methoxypyridin-2-amine significantly alters the electronic environment of the pyridine ring compared to the unsubstituted 6-bromopyridin-2-amine[1]. The electron-donating nature of the methoxy group adjacent to the C6-bromide modulates the oxidative addition kinetics during palladium-catalyzed Suzuki-Miyaura cross-coupling. Furthermore, it tunes the lipophilicity and target-binding properties of the resulting biarylamides, which is critical for achieving submicromolar activity in whole-cell assays.

Evidence DimensionElectronic influence on adjacent C-Br bond and target binding
Target Compound DataC5-methoxy group provides localized electron donation and specific steric bulk
Comparator Or Baseline6-bromopyridin-2-amine (lacks methoxy group)
Quantified DifferenceAlters oxidative addition electronics and downstream lipophilicity
ConditionsPalladium-catalyzed Suzuki-Miyaura coupling and SAR optimization

Buyers must select the methoxy-substituted variant when specific electronic tuning is required to optimize both synthetic yield and downstream biological efficacy.

Calculated LogP
Reported
1.5
Non-halogenated parent: 1.25 Chloro analog: 1.91
Intermediate lipophilicity may support balanced ADME profile in SAR
Computational prediction; experimental LogD recommended
Synthetic route
Reported
Reduction of 2-bromo-3-methoxy-6-nitropyridine
Catalyst: PtO₂ Solvent: EtOH Yield: 46%
Documented route reduces process development uncertainty
Yield reported; optimization may improve throughput

Imidazo[1,2-a]pyridine Therapeutics Synthesis

Used as a core building block for condensing with alpha-haloketones to yield regiochemically pure 5-bromo-6-methoxyimidazo[1,2-a]pyridines, essential for CNS and oncology drug development [1].

Diaryl Amide Antimicrobial Development

Procured to streamline the synthesis of MenG inhibitors, avoiding sensitive nitro-reduction steps and allowing direct Suzuki-Miyaura coupling and amidation[2].

Electronically Tuned Cross-Coupling Precursors

Selected over unsubstituted bromopyridines when the electron-donating effect of the C5-methoxy group is required to tune the reactivity of the C6-bromide and the lipophilicity of the final product [2].

Application Fit

Application
Selection Property
Validation Focus
CDK2 inhibitor SAR
6-Br cross-coupling handle
Biochemical CDK2 inhibition assays
c-MET inhibitor synthesis
Core scaffold for high-affinity analogs
c-MET biochemical & cellular autophosphorylation
Crystallization & purification
Higher melting point vs. positional isomers
Recrystallization behavior & storage stability
Lipophilicity-guided optimization
Intermediate LogP profile among analogs
Membrane permeability & solubility balance

XLogP3

1.5

Wikipedia

6-Bromo-5-methoxypyridin-2-amine

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